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Compound of Interest

Compound Name: 2,5-Dimethoxythiophenol

Cat. No.: B132890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethoxythiophenol scaffold has emerged as a promising foundation for the

development of novel psychoactive compounds, particularly those targeting the serotonergic

system. This guide provides a comparative evaluation of the pharmacological profiles of key

derivatives, focusing on their receptor binding affinities, functional activities, and in vivo effects.

The data presented herein is intended to inform structure-activity relationship (SAR) studies

and guide future drug discovery efforts in this chemical class.

Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for a selection of

2,5-dimethoxythiophenol derivatives, primarily focusing on the 4-thio-substituted 2,5-

dimethoxyphenethylamines (2C-T series) and the novel compound CYB210010. These

derivatives have been primarily investigated for their activity at serotonin 5-HT2 receptors,

which are implicated in their psychoactive effects.
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Compound 5-HT2A 5-HT2C 5-HT1A Reference

2C-T-2 1 - 54 40 - 350 - [1]

2C-T-7 1 - 54 40 - 350 >1000 [1][2]

CYB210010 - - Modest [3]

2C-T-X (general) High Affinity High Affinity Lower Affinity [1]

Note: A lower Ki value indicates a higher binding affinity.

In Vitro Functional Activity (EC50, nM)
Compound 5-HT2A Agonism 5-HT2B Agonism Reference

2C-T-2 1 - 53 44 - 370 [1]

2C-T-7 1 - 53 44 - 370 [1]

CYB210010 4.1 Modest [4]

Benzylthiophenethyla

mines
-

>3000 (no potent

activation)
[1]

Note: A lower EC50 value indicates a higher potency. The data indicates that most 2C-T drugs

are potent partial agonists at the 5-HT2A and 5-HT2B receptors, with the exception of

benzylthiophenethylamines at the 5-HT2B receptor.[1]

In Vivo Head-Twitch Response (HTR) in Mice
Compound Potency (ED50)

Efficacy (Max
Response)

Reference

CYB210010
0.1 - 3 mg/kg (elicited

response)

Robust and dose-

dependent
[3][4]

2C-T-7 Similar to R(-)-DOM Similar to R(-)-DOM [2][5]

Note: The head-twitch response (HTR) in rodents is a behavioral proxy for psychedelic-like

activity mediated by 5-HT2A receptor activation.
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Key Signaling Pathways
The primary mechanism of action for many psychoactive 2,5-dimethoxythiophenol derivatives

involves agonism at the serotonin 5-HT2A receptor. Activation of this G-protein coupled

receptor (GPCR) initiates a cascade of intracellular signaling events.
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Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data.

The following sections outline the key experimental protocols used to characterize the 2,5-
dimethoxythiophenol derivatives.

Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability

to displace a radiolabeled ligand.
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Figure 2: Workflow for a Radioligand Binding Assay.

Detailed Method: HEK293 cells stably expressing the human 5-HT2A receptor are typically

used. Cell membranes are prepared and incubated with a fixed concentration of the

radioligand, such as [3H]ketanserin, and varying concentrations of the unlabeled test

compound.[6] The reaction is incubated to allow for binding equilibrium. The mixture is then

rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the

unbound radioligand.[6] The radioactivity retained on the filters is quantified using a scintillation

counter. The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[6]

Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors,

such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
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Figure 3: Workflow for a Calcium Mobilization Assay.

Detailed Method: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded

with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After an incubation period to allow

for dye uptake, the test compound is added to the wells. A fluorescence plate reader is used to

measure the change in fluorescence intensity over time. Agonist binding to the 5-HT2A

receptor triggers the release of intracellular calcium, leading to an increase in fluorescence.

The concentration-response data is then analyzed to determine the potency (EC50) and

efficacy (Emax) of the compound.

Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay used to assess the in vivo psychedelic-like effects of 5-HT2A

receptor agonists.
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Figure 4: Workflow for the Head-Twitch Response Assay.

Detailed Method: Male C57BL/6J mice are often used for this assay. Following acclimatization

to the testing cages, mice are administered the test compound, typically via intraperitoneal (i.p.)

injection. The number of rapid, side-to-side head movements (head twitches) is then counted

for a specified duration. The dose-response relationship is analyzed to determine the median

effective dose (ED50) that produces a half-maximal response, providing a measure of the

compound's in vivo potency.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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